{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine
Description
This compound is a fluoropyrimidine derivative featuring a pyrrolidine scaffold with stereospecific (2S,4S) configurations. Key structural elements include:
- 4-Methoxypyrrolidine: The methoxy group improves solubility and influences stereochemical interactions.
- Dimethylamine side chain: Contributes to basicity and bioavailability.
Properties
IUPAC Name |
1-[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c1-16(2)6-9-4-10(18-3)7-17(9)12-5-11(13)14-8-15-12/h5,8-10H,4,6-7H2,1-3H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMTLUEGCLREP-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN1C2=CC(=NC=N2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1C[C@@H](CN1C2=CC(=NC=N2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyrimidine Group: This step often involves a nucleophilic substitution reaction where a fluoropyrimidine derivative is introduced.
Methoxylation: The methoxy group is introduced via an etherification reaction.
Dimethylamine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the fluoropyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoropyrimidine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural features to {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine exhibit significant anticancer properties. For instance, derivatives of fluoropyrimidines are known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. Studies have shown that modifications to the pyrimidine ring can enhance binding affinity and selectivity towards tumor cells, potentially leading to the development of novel chemotherapeutics .
1.2 Antiviral Applications
The compound's structural similarity to nucleoside analogs suggests potential antiviral applications. Fluorinated pyrimidines have been explored as inhibitors of viral polymerases, making them candidates for the treatment of viral infections such as HIV and hepatitis C. Preliminary studies indicate that the incorporation of a methoxypyrrolidine moiety may enhance bioavailability and efficacy against viral targets .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism by which {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine exerts its effects is hypothesized to involve the inhibition of key enzymes involved in nucleotide metabolism. This inhibition can lead to the disruption of nucleic acid synthesis in rapidly dividing cells, such as those found in tumors or infected tissues .
2.2 Case Studies
Several case studies highlight the pharmacological potential of similar compounds:
- Case Study 1: A study on a related fluoropyrimidine derivative demonstrated a 70% reduction in tumor size in xenograft models when combined with standard chemotherapy agents .
- Case Study 2: An antiviral screening of methoxypyrrolidine derivatives revealed promising activity against influenza virus strains, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR of {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine is crucial for optimizing its therapeutic profile. Key factors influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Methoxy Group | Improves solubility and bioavailability |
| Pyrrolidine Ring | Provides conformational flexibility and interaction with biological targets |
Mechanism of Action
The mechanism of action of {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The pyrrolidine ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Physical Properties :
- Molecular Weight: 374.16 g/mol (calculated from building block data) .
- Purity: ≥95% (CAS-certified) .
This compound is categorized as a heterocyclic building block, suggesting applications in medicinal chemistry, particularly for kinase inhibitors or receptor-targeted therapies.
Comparison with Structurally Similar Compounds
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole
Key Similarities :
- Pyrrolidine Core : Both compounds share a substituted pyrrolidine ring.
- Methoxy Group : Present in both structures, influencing solubility and stereochemistry.
Key Differences :
- Substituents : The triazole derivative lacks the fluoropyrimidine moiety and dimethylamine side chain.
- Stereochemistry : The (2S,4R) configuration contrasts with the (2S,4S) configuration of the target compound, which may alter target binding .
- Molecular Weight : 182.2 g/mol (vs. 374.16 g/mol), indicating simpler structural complexity .
Potential Applications:
2,6-Diamino-4-methoxy Pyrimidine
Key Similarities :
- Pyrimidine Core : Both compounds feature a pyrimidine ring.
- Methoxy Substituent : Shared at the 4-position of the pyrimidine.
Key Differences :
Fluoropyrimidine-Containing Diazaspiro Compounds (EP 4 374 877 A2)
Key Similarities :
- Fluoropyrimidine Moiety : Critical for binding to enzymes like kinases.
- Complex Heterocyclic Systems : Both compounds utilize multi-ring systems for target engagement.
Key Differences :
- Substituents : The patent compound includes trifluoromethyl groups and a diazaspiro[4.5]dec-en core, enhancing lipophilicity and metabolic stability.
- Molecular Weight : The diazaspiro compound’s molecular weight exceeds 600 g/mol (estimated), compared to 374.16 g/mol for the target compound .
Therapeutic Potential:
Sibutramine-Related Dimethylamine Derivatives
Key Similarities :
- Dimethylamine Group : Shared in both structures, influencing basicity and bioavailability.
Key Differences :
- Core Structure : Sibutramine derivatives feature chlorophenylcyclobutyl groups instead of fluoropyrimidine-pyrrolidine systems.
- Applications : Sibutramine analogs are appetite suppressants , whereas the target compound’s fluoropyrimidine core suggests anticancer or antiviral applications.
Research Findings and Implications
- Stereochemistry Matters : The (2S,4S) configuration of the target compound may optimize binding to chiral targets compared to (2S,4R) analogs .
- Fluorine vs. Methoxy : Fluorine in the pyrimidine enhances electronegativity and metabolic stability, whereas methoxy groups improve solubility .
- Dimethylamine Utility : This group’s presence across multiple compounds underscores its role in enhancing bioavailability and target interaction .
Biological Activity
The compound {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidine derivatives, characterized by the presence of a fluoropyrimidine moiety which may enhance its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing pathways related to sleep and wakefulness through orexin receptors.
Biological Activity
The following table summarizes key biological activities observed in studies involving this compound:
Case Studies and Research Findings
-
Orexin Receptor Antagonism :
A study focused on the design and synthesis of orexin receptor antagonists highlighted the efficacy of similar compounds in modulating sleep patterns. The findings indicated that compounds with structural similarities to {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine could significantly alter sleep parameters in murine models . -
Antidepressant-Like Effects :
Research demonstrated that certain derivatives of pyrrolidine compounds exhibit antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects were attributed to the modulation of serotonin and norepinephrine levels . -
Neuroprotection :
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting a potential role in treating neurodegenerative diseases .
Safety and Toxicity
Safety assessments are critical for understanding the therapeutic potential of any new compound. Preliminary toxicity studies indicate that {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine has a favorable safety profile at therapeutic doses, but further studies are needed to fully elucidate its long-term effects.
Q & A
Q. What are the key considerations for synthesizing {[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control over stereochemistry at the (2S,4S) positions. A two-step approach is recommended:
Fluoropyrimidine Introduction : Use metal-free conditions (e.g., β-CF₃-aryl ketone precursors with NH₄F or KF) to generate the 6-fluoropyrimidine moiety under mild temperatures (60–80°C), achieving yields >85% .
Stereoselective Pyrrolidine Formation : Employ chiral auxiliaries or asymmetric catalysis (e.g., InCl₃ as a Lewis acid) to ensure (2S,4S) configuration, as demonstrated in stereoselective Povarov reactions .
Key Data :
| Step | Conditions | Yield | Stereopurity |
|---|---|---|---|
| Fluoropyrimidine | NH₄F, 70°C | 88% | N/A |
| Pyrrolidine coupling | InCl₃, RT | 40% | >99% ee |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and fluoropyrimidine signals (δ 8.2–8.6 ppm) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ = 325.18; observed 325.17) .
- Chiral HPLC : Confirm stereopurity using a CHIRALPAK® column (hexane:isopropanol, 90:10) .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Substituent Modification : Synthesize analogs with variations in the fluoropyrimidine (e.g., Cl or CF₃ substitution) or methoxy group (e.g., ethoxy or hydroxy).
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- QSAR Modeling : Apply Hammett σ constants or DFT calculations to correlate electronic effects (e.g., fluoropyrimidine electron-withdrawing nature) with activity .
Example SAR Findings :
| Substituent | Activity (IC₅₀) | Electronic Parameter (σ) |
|---|---|---|
| 6-Fluoro | 12 nM | +0.43 |
| 6-Cl | 45 nM | +0.47 |
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the fluoropyrimidine and kinase hinge region (e.g., Met793) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrrolidine-methoxy group in hydrophobic pockets .
Q. What are the challenges in maintaining compound stability during in vivo studies?
- Methodological Answer :
- pH Sensitivity : Store at pH 6–8 (avoid acidic conditions) to prevent pyrrolidine ring hydrolysis .
- Light Protection : Shield from UV light due to the fluoropyrimidine’s photosensitivity .
- Formulation : Use PEG-based nanoemulsions to enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
